- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

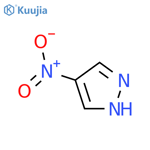

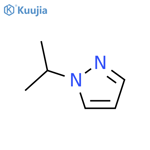

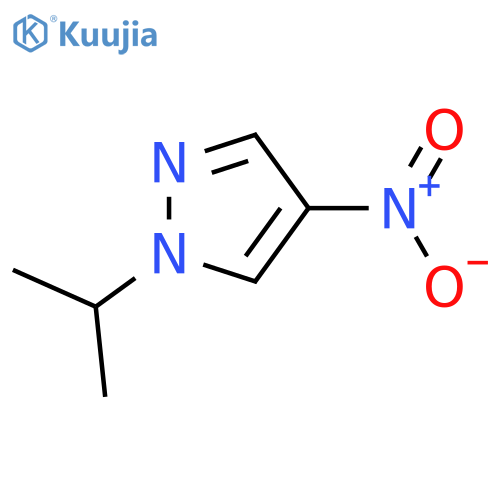

Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

97421-21-1 structure

商品名:1-Isopropyl-4-nitro-1H-pyrazole

CAS番号:97421-21-1

MF:C6H9N3O2

メガワット:155.154560804367

MDL:MFCD10001542

CID:1038349

PubChem ID:13469824

1-Isopropyl-4-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-Isopropyl-4-nitro-1H-pyrazole

- 4-nitro-1-propan-2-ylpyrazole

- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-

- 4-nitro-1-(propan-2-yl)-1H-pyrazole

- 1-(methylethyl)-4-nitropyrazole

- 1-isopropyl-4-nitro-1 H-pyrazole

- SBB026429

- STK353357

- KM3443

- ST45134935

- V9887

- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)

- 1-Isopropyl-4-nitropyrazole

- EN300-232002

- MFCD10001542

- SY060247

- AKOS015922473

- DTXSID90541639

- SCHEMBL574383

- AKOS005168799

- DB-363689

- 97421-21-1

- 1-isopropyl-4-nitro-pyrazole

- CS-0124104

- AS-30092

- XDA42121

- CBSSFOTWGVIHFX-UHFFFAOYSA-N

- AB91867

-

- MDL: MFCD10001542

- インチ: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3

- InChIKey: CBSSFOTWGVIHFX-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CN(C(C)C)N=C1)=O

計算された属性

- せいみつぶんしりょう: 155.06900

- どういたいしつりょう: 155.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 63.6

じっけんとくせい

- ふってん: 248.8±13.0℃ at 760 mmHg

- PSA: 63.64000

- LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole セキュリティ情報

1-Isopropyl-4-nitro-1H-pyrazole 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Isopropyl-4-nitro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-250mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 250mg |

¥57.00 | 2024-04-23 | |

| Chemenu | CM188210-10g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 95+% | 10g |

$352 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-10g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 10g |

¥1100.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D767569-25g |

1H-Pyrazole, 1-(1-methylethyl)-4-nitro- |

97421-21-1 | 95% | 25g |

$275 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 100mg |

¥60 | 2023-04-12 | |

| Enamine | EN300-232002-2.5g |

4-nitro-1-(propan-2-yl)-1H-pyrazole |

97421-21-1 | 95% | 2.5g |

$198.0 | 2024-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-25g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 25g |

¥3610.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-2g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 2g |

¥920.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 100mg |

¥220.0 | 2022-04-27 | |

| Apollo Scientific | OR962808-5g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 98% | 5g |

£183.00 | 2025-02-21 |

1-Isopropyl-4-nitro-1H-pyrazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

リファレンス

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C

リファレンス

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

リファレンス

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

リファレンス

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

リファレンス

- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt

リファレンス

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C

リファレンス

- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

リファレンス

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C

リファレンス

- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C

リファレンス

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C

1.2 12 h, 25 °C

1.2 12 h, 25 °C

リファレンス

- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled

1.2 3 h, reflux

1.2 3 h, reflux

リファレンス

- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole 関連文献

-

Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746

97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 61389-26-2(Lignoceric Acid-d4)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole

清らかである:99%

はかる:25g

価格 ($):384.0